BenchChemオンラインストアへようこそ!

5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine

Click Chemistry Cross-Coupling Orthogonal Functionalization

5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine (CAS 1692050-06-8) is a trisubstituted pyridine derivative bearing a free 3-amino group, a 5-bromo substituent, and a 6-O-(1,1-dimethylpropargyl) ether moiety. This compound belongs to the broader class of 3-aminopyridine building blocks that have been extensively validated as multitargeted kinase inhibitor scaffolds in medicinal chemistry.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B15338402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC(C)(C#C)OC1=C(C=C(C=N1)N)Br
InChIInChI=1S/C10H11BrN2O/c1-4-10(2,3)14-9-8(11)5-7(12)6-13-9/h1,5-6H,12H2,2-3H3
InChIKeyJMQJXAGCORYIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine – A Dual-Functional Pyridine Scaffold for Click Chemistry and Cross-Coupling


5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine (CAS 1692050-06-8) is a trisubstituted pyridine derivative bearing a free 3-amino group, a 5-bromo substituent, and a 6-O-(1,1-dimethylpropargyl) ether moiety . This compound belongs to the broader class of 3-aminopyridine building blocks that have been extensively validated as multitargeted kinase inhibitor scaffolds in medicinal chemistry [1]. Its distinctive feature is the simultaneous presence of a bromine atom suitable for Pd-catalyzed cross-coupling reactions and a terminal alkyne handle compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling orthogonal diversification strategies not available in simpler haloaminopyridine analogs .

Why 5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine Cannot Be Replaced by Generic 5-Bromo-6-alkoxypyridin-3-amines


Generic 5-bromo-6-alkoxypyridin-3-amines such as 5-bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) or 5-bromo-6-ethoxypyridin-3-amine (CAS 1020253-84-2) lack the terminal alkyne functionality that defines the synthetic identity of the target compound [1]. These saturated alkoxy analogs can participate in cross-coupling at the bromine position but are entirely inert to CuAAC click chemistry, precluding their use in bioconjugation, PROTAC linker attachment, or triazole library synthesis. Conversely, the regioisomeric compound 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS 1262985-25-0) carries the alkyne as a C–C bonded substituent at the 3-position, which eliminates the electron-withdrawing ether oxygen and alters both the electronic character of the pyridine ring and the spatial trajectory of the alkyne vector, leading to different reactivity in subsequent transformations . Substitution with non-brominated propargyloxypyridines sacrifices the cross-coupling handle entirely. Each structural simplification removes one of the two orthogonal reactive centers that define this compound's utility as a dual-functional intermediate.

Quantitative Differentiation Evidence for 5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine vs. Closest Analogs


Orthogonal Reactivity: Simultaneous Bromine and Terminal Alkyne Functional Groups vs. Saturated Alkoxy Analogs

The target compound possesses two synthetically orthogonal reactive centers—a C5 bromine atom amenable to Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling, and a terminal alkyne at the 6-O-(1,1-dimethylpropargyl) position amenable to CuAAC click chemistry with azides . In contrast, the saturated alkoxy analogs 5-bromo-6-methoxypyridin-3-amine and 5-bromo-6-ethoxypyridin-3-amine provide only the bromine coupling handle and are completely non-reactive toward azides under standard CuAAC conditions (CuSO₄/sodium ascorbate, rt, H₂O/tBuOH) [1]. This functional duality enables sequential, chemoselective diversification that cannot be replicated by any single-functional analog.

Click Chemistry Cross-Coupling Orthogonal Functionalization Bioconjugation

Regioisomeric Differentiation: 6-O-Propargyl Ether vs. 3-C-Propargyl Substitution Pattern

The target compound (CAS 1692050-06-8) places the 1,1-dimethylpropargyl group as an ether at the pyridine 6-position. The regioisomer 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS 1262985-25-0) attaches the same group via a direct C–C bond at the 3-position . Although both share the molecular formula C₁₀H₁₁BrN₂O and molecular weight 255.11 g/mol, they are constitutional isomers with distinct connectivity. The ether linkage in the target compound introduces an oxygen atom directly conjugated to the pyridine ring (C6–O–C), influencing the ring's electron density and the pKa of the 3-amino group (predicted pKa 1.84 ± 0.32) . The C–C linked regioisomer lacks this electronic modulation. Procurement of the wrong regioisomer would lead to divergent downstream intermediates and erroneous SAR interpretation.

Regioisomer Comparison Structure-Activity Relationship Synthetic Intermediate Selection

Commercial Availability and Purity Specification vs. Closest Functional Analog

The target compound is commercially stocked at 98% purity by Leyan (product 1586136) and at ≥95% purity by Shaoyuan Reagent (SY286524) . The structurally closest commercially available analog with a propargyl ether motif, 5-bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine, differs by the absence of the gem-dimethyl groups on the propargyl carbon, which reduces steric protection of the alkyne and may increase its susceptibility to undesired side reactions. Quantitative purity specifications for the target compound (≥95–98%) are documented and verifiable, whereas purity data for the non-gem-dimethyl analog are not uniformly reported across vendors. The gem-dimethyl substitution also enhances the compound's stability toward base- or metal-catalyzed alkyne decomposition, a recognized advantage in click chemistry applications [1].

Chemical Procurement Purity Specification Vendor Comparison Supply Chain

Scaffold Validation in Kinase Inhibitor Development: Pyridin-3-amine Core with Aryl Ether Substitution

The 3-aminopyridine scaffold with 5,6-disubstitution is a validated pharmacophore in multitargeted kinase inhibitor design. In a landmark J. Med. Chem. study, compound 3m from a series of multisubstituted pyridin-3-amine derivatives demonstrated FGFR1/2/3 inhibition at nanomolar concentrations and achieved 66.1% tumor growth inhibition (TGI) in an NCI-H1581 NSCLC xenograft model [1]. While the target compound 5-bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine is an intermediate rather than a final bioactive molecule, its substitution pattern maps directly onto the SAR framework established for this inhibitor class. The 6-alkoxy substituent in the target compound occupies the same vector as the aryloxy groups explored in the 3m series, suggesting that elaborated derivatives of this intermediate could productively engage kinase ATP-binding pockets. In contrast, the simpler 5-bromo-6-methoxy or 5-bromo-6-chloro analogs lack both the alkyne diversification handle and the steric bulk at the 6-position that contributes to kinase selectivity in this scaffold family [2].

Kinase Inhibition Medicinal Chemistry FGFR NSCLC

Highest-Value Application Scenarios for 5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine Based on Quantitative Differentiation Evidence


Sequential Orthogonal Diversification for Fragment-Based Drug Discovery Libraries

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the target compound's two orthogonal reactive centers to execute a two-step diversification sequence: first, Pd-catalyzed Suzuki-Miyaura coupling at the C5 bromine position to introduce aryl or heteroaryl fragments, followed by CuAAC click chemistry at the terminal alkyne to attach azide-functionalized PEG linkers, fluorescent reporters, or biotin tags . This sequential strategy eliminates the need for protecting-group interconversions and is not feasible with 5-bromo-6-methoxypyridin-3-amine or 5-bromo-6-chloropyridin-3-amine, which terminate synthesis after the first cross-coupling step. The pyridin-3-amine scaffold has been validated in kinase inhibitor programs targeting FGFR, EGFR, RET, and ALK [1].

PROTAC Linker Attachment via Click Chemistry with Retention of Kinase-Targeting Motif

The terminal alkyne at the 6-position provides a direct attachment point for azide-terminated PROTAC linkers (e.g., PEG or alkyl chains terminating in an azide) without disrupting the 3-amino-5-arylpyridine pharmacophore assembled through prior cross-coupling at the bromine position. This enables modular construction of PROTAC candidates that recruit E3 ligases (via pomalidomide or VHL ligand conjugation to the linker terminus) while maintaining the kinase-binding motif derived from the pyridin-3-amine scaffold. The regioisomer 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS 1262985-25-0) places the alkyne at the 3-position, which would sterically interfere with the amine group critical for hinge-region hydrogen bonding in kinase active sites, making the target compound's 6-O-propargyl substitution pattern the preferred connectivity for kinase-targeted PROTAC design [2].

Bioorthogonal Probe Synthesis for Cellular Target Engagement Studies

Researchers studying kinase target engagement in live cells can derivatize the bromine position with a bioactive warhead (e.g., via Buchwald-Hartwig amination to install an aniline-based kinase recognition element) and subsequently use the alkyne handle for strain-promoted or CuAAC-mediated conjugation to fluorophores (e.g., Cy5-azide or TAMRA-azide) . The gem-dimethyl substitution adjacent to the alkyne provides steric protection that reduces non-specific thiol-yne side reactions with intracellular glutathione compared to unsubstituted propargyl ethers, a practical advantage for cellular imaging applications. This stability advantage is inferred from the known chemistry of 1,1-dimethylpropargyl ethers vs. primary propargyl ethers [1].

Key Intermediate for Multitargeted Kinase Inhibitors in Oncology Research

The 5-bromo-6-alkoxypyridin-3-amine core is positioned within the structure-activity relationships established for pyridin-3-amine-based kinase inhibitors that have demonstrated in vivo efficacy in NSCLC xenograft models (TGI = 66.1% for lead compound 3m) [1]. By selecting this specific intermediate, research groups preserve the option to install diverse aryl groups at C5 via cross-coupling while retaining the 6-O-(1,1-dimethylpropargyl) group for subsequent elaboration. The commercially available purity (≥95–98%) enables direct use in medicinal chemistry workflows without additional purification, reducing the time from intermediate procurement to first biological assay readout.

Quote Request

Request a Quote for 5-Bromo-6-((2-methylbut-3-yn-2-yl)oxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.